Dimethyl 3,3-dimethylpentanedioate
Description
Dimethyl 3,3-dimethylpentanedioate (CAS: 19184-67-9) is a diester derivative of 3,3-dimethylpentanedioic acid. Its molecular formula is C₉H₁₆O₄ (MW: 188.22 g/mol), featuring two methyl ester groups at the terminal carboxyl positions and two additional methyl substituents at the 3- and 3-positions of the pentanedioate backbone . This compound is characterized by its hydrophobic nature due to the steric hindrance and electron-donating effects of the methyl groups. It serves as a versatile intermediate in organic synthesis, particularly in asymmetric catalysis and pharmaceutical precursor development .
Properties
IUPAC Name |
dimethyl 3,3-dimethylpentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-9(2,5-7(10)12-3)6-8(11)13-4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEAPWIQJBAJIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)OC)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10172722 | |
| Record name | Pentanedioic acid, 3,3-dimethyl-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19184-67-9 | |
| Record name | Pentanedioic acid, 3,3-dimethyl-, 1,5-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19184-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Pentanedioic acid, 3,3-dimethyl-, dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019184679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3,3-dimethylglutarate | |
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| Record name | Pentanedioic acid, 3,3-dimethyl-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-Dimethyl-pentanedioic acid dimethyl ester | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 3,3-dimethylpentanedioate can be synthesized through the esterification of 3,3-dimethylglutaric acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion .
Industrial Production Methods: On an industrial scale, the compound can be produced using similar esterification processes, often employing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures high purity and consistent production .
Chemical Reactions Analysis
Types of Reactions: Dimethyl 3,3-dimethylpentanedioate undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid or base, the ester groups can be hydrolyzed to yield 3,3-dimethylglutaric acid and methanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: 3,3-dimethylglutaric acid and methanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Dimethyl 3,3-dimethylpentanedioate finds applications in several scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Serves as a precursor in the synthesis of biologically active compounds.
Medicine: Investigated for potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of dimethyl 3,3-dimethylpentanedioate involves its reactivity as an ester. The ester functional groups can undergo hydrolysis, reduction, and substitution reactions, which are fundamental to its role in various chemical processes. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Dimethyl 3-Methylpentanedioate (CAS: 19013-37-7)
- Molecular Formula : C₈H₁₄O₄ (MW: 174.19 g/mol)
- Key Differences :
- Contains a single methyl group at the 3-position instead of two.
- Reduced steric hindrance compared to the 3,3-dimethyl analogue, enhancing reactivity in nucleophilic acyl substitution reactions.
- Synthesis : Produced via asymmetric catalysis using α,β-unsaturated esters and chiral Lewis acid catalysts (e.g., 98:2 enantiomeric ratio achieved with (S,S)-4e and SKA2a catalysts) .
- Applications : Used in fine chemical synthesis and as a chiral building block for pharmaceuticals.
Dimethyl 3-Hydroxypentanedioate (CAS: 7250-55-7)
- Molecular Formula : C₇H₁₂O₅ (MW: 176.17 g/mol)
- Key Differences :
- Features a hydroxyl (-OH) group at the 3-position, increasing polarity and solubility in polar solvents (e.g., DMSO: 50 mg/mL) .
- Reactivity : The hydroxyl group enables hydrogen bonding and participation in oxidation or esterification reactions.
- Applications : Utilized in polymer chemistry and as a precursor for bioactive molecules.
Dimethyl 3-Phenylpentanedioate
- Molecular Formula : C₁₅H₁₈O₄ (MW: 262.30 g/mol)
- Key Differences :
- Incorporates a phenyl group at the 3-position, introducing aromaticity and π-π stacking interactions.
- Synthesis : Achieved via asymmetric catalysis with high enantioselectivity (e.g., 97.5:2.5 e.r. for 3-(4-methoxyphenyl) derivative) .
- Applications : Valuable in medicinal chemistry for designing kinase inhibitors or anti-inflammatory agents.
Dimethyl 3-(Cyanomethylidene)pentanedioate (CAS: 142509-31-7)
- Molecular Formula: C₉H₁₁NO₄ (MW: 197.19 g/mol)
- Key Differences: Contains a cyano (-CN) and methylidene (-CH=) group, enabling conjugation and Michael addition reactivity. Applications: Used in polymer crosslinking and as a dienophile in Diels-Alder reactions .
Comparative Data Table
Biological Activity
Dimethyl 3,3-dimethylpentanedioate (C₉H₁₆O₄), also known as dimethyl 2,2-dimethylmalonate, is an organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and applications in various fields.
- Chemical Formula : C₉H₁₆O₄
- Molecular Weight : 188.23 g/mol
- Structure : The compound features two ester groups and a branched alkyl chain, which contributes to its reactivity and biological interactions.
Biological Activities
This compound exhibits several biological activities that may have implications in pharmacology and medicinal chemistry.
1. Antimicrobial Activity
Research has indicated that derivatives of this compound possess antimicrobial properties. A study conducted on manganese(II) complexes of dimethylpentanedioic acids demonstrated significant in vitro antimicrobial activity against various bacterial strains. The complexes exhibited minimum inhibitory concentrations (MICs) that suggest potential therapeutic applications in treating infections caused by resistant strains .
3. Enzyme Inhibition
This compound may also act as an enzyme inhibitor. Its structural similarity to other known enzyme substrates suggests that it could interact with metabolic pathways involving key enzymes such as malonate decarboxylase. This interaction could potentially modulate metabolic processes, although direct studies are necessary to confirm this activity.
The biological effects of this compound can be attributed to several mechanisms:
- Interaction with Cellular Targets : The compound may bind to specific receptors or enzymes, altering their activity and influencing cellular signaling pathways.
- Oxidative Stress Reduction : By scavenging free radicals or chelating metal ions, the compound may reduce oxidative stress within cells.
- Modulation of Gene Expression : There is potential for this compound to influence gene expression related to stress responses and metabolic regulation.
Case Study 1: Antimicrobial Efficacy
In a study published in the Central European Journal of Chemistry, manganese(II) complexes derived from this compound were tested against several bacterial strains. The results indicated that these complexes had significant antimicrobial activity with MIC values ranging from 10 to 50 µg/mL depending on the strain .
Case Study 2: Antioxidant Activity Assessment
A comparative study on various antioxidant compounds highlighted the potential of dimethyl derivatives in reducing lipid peroxidation in vitro. While direct data on this compound were not available, related compounds showed a reduction in malondialdehyde (MDA) levels by up to 60%, suggesting a similar profile for this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
